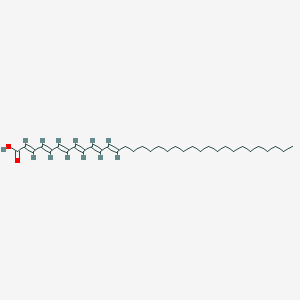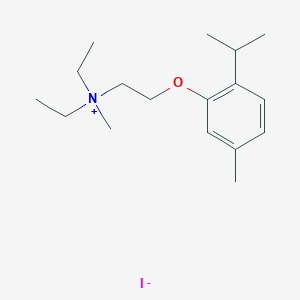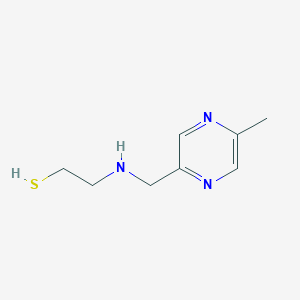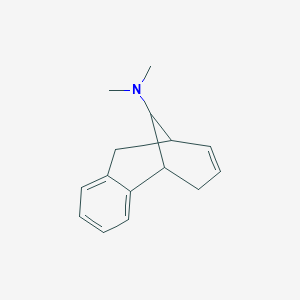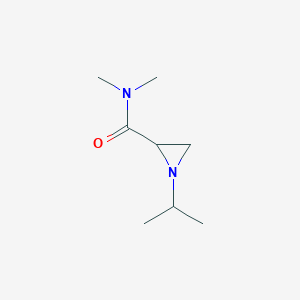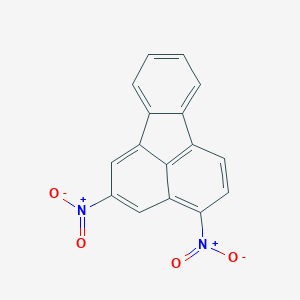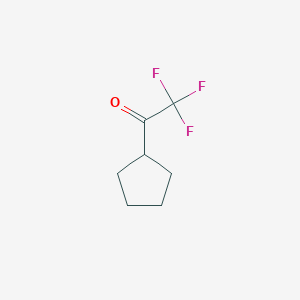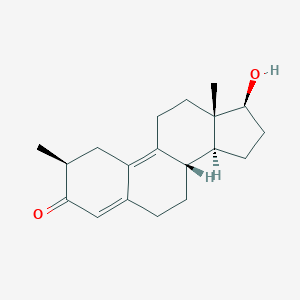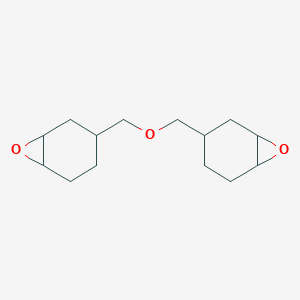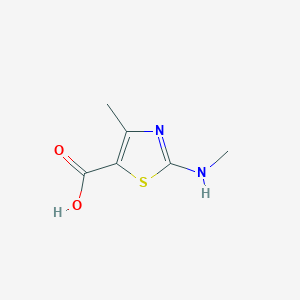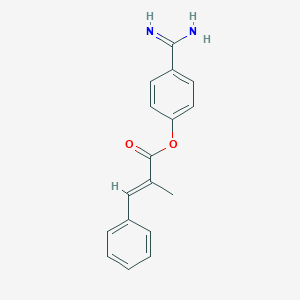
4-Amidinophenyl 2-methylcinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amidinophenyl 2-methylcinnamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-Amidinophenyl 2-methylcinnamate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). It has also been found to inhibit the expression of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Efectos Bioquímicos Y Fisiológicos
4-Amidinophenyl 2-methylcinnamate has been found to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in various animal models. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases due to its ability to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Amidinophenyl 2-methylcinnamate in lab experiments is its ability to inhibit the activity of various enzymes and cytokines involved in inflammation and cancer progression. Another advantage is its potential use in treating neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 4-Amidinophenyl 2-methylcinnamate. One direction is to investigate its potential use in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its therapeutic potential. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of this compound.
Métodos De Síntesis
The synthesis of 4-Amidinophenyl 2-methylcinnamate involves the reaction between 4-Aminobenzamidine and 2-Methylcinnamic acid in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-Amidinophenyl 2-methylcinnamate has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
103499-68-9 |
|---|---|
Nombre del producto |
4-Amidinophenyl 2-methylcinnamate |
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(4-carbamimidoylphenyl) (E)-2-methyl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16N2O2/c1-12(11-13-5-3-2-4-6-13)17(20)21-15-9-7-14(8-10-15)16(18)19/h2-11H,1H3,(H3,18,19)/b12-11+ |
Clave InChI |
PSSASEIFCXYKEU-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C(=O)OC2=CC=C(C=C2)C(=N)N |
SMILES |
CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |
SMILES canónico |
CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |
Sinónimos |
4-amidinophenyl 2-methylcinnamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



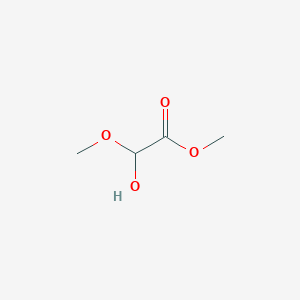
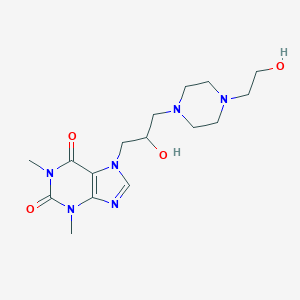
![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
